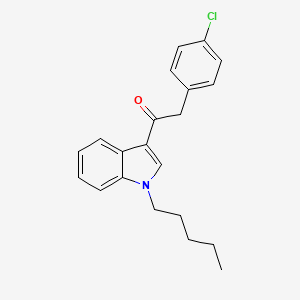
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde
Vue d'ensemble
Description
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde, also known as S-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiol derivative of pyrrolidine and is commonly used as a building block in the synthesis of various organic compounds.
Applications De Recherche Scientifique
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde has been widely used in scientific research due to its unique properties and potential applications. One of the primary uses of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is as a building block for the synthesis of various organic compounds, including amino acids, peptides, and pharmaceuticals. (3S)-3-sulfanylpyrrolidine-1-carbaldehyde has also been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is not fully understood, but it is believed to act as a thiol group donor, which can form covalent bonds with proteins and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have various effects on cellular processes and physiological functions.
Biochemical and Physiological Effects
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde has been shown to have various biochemical and physiological effects, including antioxidant properties, anti-inflammatory effects, and the ability to regulate gene expression. (3S)-3-sulfanylpyrrolidine-1-carbaldehyde has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (3S)-3-sulfanylpyrrolidine-1-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is also relatively easy to synthesize and is commercially available, making it readily accessible for researchers. However, one limitation of using (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (3S)-3-sulfanylpyrrolidine-1-carbaldehyde, including further studies on its mechanism of action and potential applications in the development of new drugs. Additionally, research on the toxicity and safety of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde is needed to fully understand its potential applications in various fields. Finally, the synthesis of new derivatives of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde may lead to the development of new compounds with enhanced properties and potential applications.
Méthodes De Synthèse
The synthesis of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde can be achieved through various methods, including the reaction of pyrrolidine with thionyl chloride, followed by the addition of hydrogen sulfide. Another method involves the reaction of pyrrolidine with sulfur followed by oxidation with hydrogen peroxide. The yield of (3S)-3-sulfanylpyrrolidine-1-carbaldehyde can be improved by optimizing the reaction conditions, including temperature, time, and reactant concentration.
Propriétés
IUPAC Name |
(3S)-3-sulfanylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-4-6-2-1-5(8)3-6/h4-5,8H,1-3H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVLNLSJFWCLG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1S)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901260610 | |
| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Sulfanylpyrrolidine-1-carbaldehyde | |
CAS RN |
156380-33-5 | |
| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156380-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Mercapto-1-pyrrolidinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901260610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,3aR,7aR)-1-[(1S)-2,2-Dimethoxy-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B583769.png)


![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
